2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 385420-42-8
VCID: VC6326872
Molecular Formula: C22H21BrO7
Molecular Weight: 477.307
* For research use only. Not for human or veterinary use.
![2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate - 385420-42-8](/images/structure/VC6326872.png)
Description |
2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound classified as a benzofuran derivative. Benzofurans are notable for their diverse biological activities, making them significant in medicinal and chemical research. This specific compound is characterized by its bromine, methoxy, methyl, and ester functional groups, which contribute to its chemical reactivity and potential applications. Molecular FormulaThe molecular formula of the compound is . Structural FeaturesThe compound consists of:
Chemical ReactivityThe presence of the bromine atom enhances electrophilic substitution reactivity, while the ester and methoxy groups influence solubility and polarity. Synthetic RouteThe synthesis of benzofuran derivatives like this compound typically involves:
Reaction Conditions
Mechanism of ActionThe aromatic structure allows potential DNA intercalation, while halogen substituents may form covalent bonds with proteins, disrupting biological processes. Antimicrobial StudiesStudies on structurally related benzofurans indicate that brominated derivatives exhibit moderate antimicrobial activity against Candida species and Gram-positive bacteria . CytotoxicityPreliminary studies on similar compounds suggest selective toxicity against certain cancer cell lines without harming non-cancerous cells . Challenges
Future Directions
|
---|---|
CAS No. | 385420-42-8 |
Product Name | 2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Molecular Formula | C22H21BrO7 |
Molecular Weight | 477.307 |
IUPAC Name | 2-methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Standard InChI | InChI=1S/C22H21BrO7/c1-13-21(22(25)28-9-8-26-2)16-10-20(17(23)11-19(16)30-13)29-12-18(24)14-4-6-15(27-3)7-5-14/h4-7,10-11H,8-9,12H2,1-3H3 |
Standard InChIKey | IHCRWRYYDHSGER-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)OC)C(=O)OCCOC |
Solubility | not available |
PubChem Compound | 1580010 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume